4-Chloro-6-(trifluoromethyl)quinazoline

Nucleophilic Aromatic Substitution Regiochemistry Electron-Withdrawing Group Effects

4-Chloro-6-(trifluoromethyl)quinazoline is a halogenated, trifluoromethyl-substituted quinazoline derivative (C9H4ClF3N2, MW 232.59). Its core structure is a recognized ‘privileged scaffold’ in medicinal chemistry, providing a dense platform for ATP-competitive kinase inhibitor design.

Molecular Formula C9H4ClF3N2
Molecular Weight 232.59 g/mol
CAS No. 16499-64-2
Cat. No. B103310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)quinazoline
CAS16499-64-2
Synonyms4-chloro-6-(trifluoromethyl)quinazoline
Molecular FormulaC9H4ClF3N2
Molecular Weight232.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)Cl
InChIInChI=1S/C9H4ClF3N2/c10-8-6-3-5(9(11,12)13)1-2-7(6)14-4-15-8/h1-4H
InChIKeyOJNBXNWWYXBHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(trifluoromethyl)quinazoline (CAS 16499-64-2): A Privileged Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry


4-Chloro-6-(trifluoromethyl)quinazoline is a halogenated, trifluoromethyl-substituted quinazoline derivative (C9H4ClF3N2, MW 232.59) [1]. Its core structure is a recognized ‘privileged scaffold’ in medicinal chemistry, providing a dense platform for ATP-competitive kinase inhibitor design [2]. The compound features a reactive chlorine atom at the C4 position for facile nucleophilic aromatic substitution (SNAr) and an electron-withdrawing, lipophilic trifluoromethyl group at the C6 position, a combination that significantly tunes heterocyclic electronics, metabolic stability, and target binding interactions [3]. This specific regioisomeric orientation establishes it as a key intermediate for generating libraries of 4-aminoquinazoline derivatives with distinct pharmacological profiles.

Why 4-Chloro-6-(trifluoromethyl)quinazoline Cannot Be Casually Interchanged with Other Regioisomeric or Halo-Quinazolines


The term “chloro-trifluoromethyl quinazoline” represents a family of regioisomers (e.g., 4,6-, 4,7-, 4,8-, 2,6-substitution patterns), each exhibiting distinct reactivity, physicochemical properties, and biological outcomes. A generic substitution approach fails because the position of the trifluoromethyl group critically influences the electron density of the pyrimidine and benzene rings, thereby modulating the rate of SNAr at the 4-chloro position and the pKa of the resulting aniline derivatives [1]. Furthermore, the specific 4,6-substitution pattern creates a unique three-dimensional electronic topography that dictates selective kinase binding. For instance, the 6-CF3 group has been shown to enhance selectivity for specific CDK isoforms over others, a profile not replicated by the 7-CF3 or des-CF3 analogs [2]. Procuring the incorrect isomer can therefore lead to failed synthetic routes, altered lead optimization trajectories, or misleading structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: Differentiating 4-Chloro-6-(trifluoromethyl)quinazoline from Its Closest Analogs


Regiochemical Purity Defines Reactivity: Position of CF3 Dictates SNAr Activation Energy

The reactivity of 4-chloroquinazoline scaffolds towards nucleophiles is highly dependent on the position and strength of electron-withdrawing substituents on the benzene ring. A study on the reactivity of 4-chloroquinazolines demonstrated a direct correlation between the frontier electron density (fr(N)) at the C4 position and the yield of nucleophilic substitution products [1]. While exact kinetic rate constants for the 4,6- vs. 4,7-isomer are not explicitly published, the 6-trifluoromethyl group exerts a distinct inductive and resonance effect, leading to a different activation barrier for SNAr compared to the 7-trifluoromethyl analog. This manifests in practical synthesis: a specific procedure for 4-chloro-6-(trifluoromethyl)quinazoline reports a 54.2% yield after silica gel purification, which is a critical benchmarking metric for route feasibility [2]. This yield contextually defines process viability against analogous 4-chloroquinazoline derivatives, whose yields can vary significantly (>20% differences) based on substitution patterns.

Nucleophilic Aromatic Substitution Regiochemistry Electron-Withdrawing Group Effects Synthetic Chemistry

Patent Filing Frequency: A Proxy for Differential Utility in Drug Discovery

The frequency with which a specific scaffold appears in patent literature serves as a quantifiable, though indirect, measure of its perceived utility and success in crossing biological activity thresholds. A direct comparison of the patent counts for the target compound and its closest regioisomer reveals a distinct difference. The 4-Chloro-6-(trifluoromethyl)quinazoline scaffold is associated with 62 patent documents, whereas the 4-Chloro-7-(trifluoromethyl)quinazoline isomer has been cited in 137 patents [1][2]. This 2.2-fold difference in patent landscape penetration indicates that the 4,7-isomer has been more extensively explored and claimed as a generic scaffold in the current patent literature, often as a key intermediate in kinase inhibitors. This is critical intelligence for freedom-to-operate (FTO) analysis. Conversely, the lower count for the 4,6-isomer may signify a more specialized, and potentially more protectable, chemical space for novel inhibitor design.

Drug Discovery Intellectual Property Kinase Inhibitors Patent Analytics

Physicochemical Differentiation: Lipophilicity & Solubility Tuning for CNS and Systemic Exposure

The introduction of a trifluoromethyl group into a quinazoline scaffold is a standard strategy to improve metabolic stability and membrane permeability. However, the exact position of substitution has a measurable impact on the octanol-water partition coefficient (LogP) and aqueous solubility. The specific 4,6-substitution pattern yields a predicted LogP of approximately 3.2 and a topological polar surface area (tPSA) of 25.78 Ų [1]. This contrasts with the 4,7-regioisomer, which has an identical tPSA but exhibits a slightly different predicted LogP and distinct chemical shifts in 19F NMR spectroscopy due to the altered electronic environment . In a series of trifluoromethyl-substituted quinazolines targeting kinases, the 6-CF3 attachment has been associated with a higher lipophilic ligand efficiency (LLE) index compared to the 7-CF3 series, directly resulting from a better balance of potency and physicochemical profile in cellular assays [2].

Lipophilicity ADME Drug Design Physicochemical Properties

High-Value Procurement Scenarios for 4-Chloro-6-(trifluoromethyl)quinazoline


Designing Selective CDK or EGFR Kinase Inhibitors with a Unique IP Footprint

As indicated by the patent count analysis in Section 3, this intermediate provides access to a less crowded chemical space than the common 4,7-regioisomer. Research groups focusing on novel CDK inhibitors can leverage the 6-trifluoromethyl group's documented role in enhancing selectivity for specific CDK isoforms [1]. Its use directly builds on known SAR from the quinazoline class, where 6-CF3 substitution has been correlated with a shift in isoform selectivity, guiding the rational design of compounds that avoid heavily patented scaffolds [2]. This is a critical procurement decision for programs where intellectual property position is paramount.

Solid-Phase or Solution-Phase Library Synthesis via SNAr at the 4-Chloro Position

The verified synthetic yield of 54.2% for this specific isomer establishes a benchmark for library production scale-up [1]. The reactivity of the 4-chloro group, modulated by the 6-CF3 substituent, can be exploited in both solid-phase ‘traceless’ synthesis and parallel solution-phase reactions to generate diverse 4-aminoquinazoline libraries for high-throughput screening. The known retrosynthetic path via the chlorination of 6-(trifluoromethyl)quinazolin-4(3H)-one provides a strategic starting point for sourcing the required chemical precursor [2].

Synthesizing Photoaffinity Probes and Chemical Biology Tools

Quinazoline derivatives with trifluoromethyl groups are precursors for potent insecticides and candidate photoaffinity probes targeting NADH:ubiquinone oxidoreductase [1]. The 4-chloro group serves as the attachment point for linker chemistry. A 4,6-substituted scaffold can be functionalized at the 4-position with a diazirinyl or azido photoaffinity group, while the 6-CF3 moiety enhances binding affinity (shown to reach IC50 of 3–4 nM in related systems) and provides a sensitive 19F NMR handle for monitoring binding interactions [2]. The compound's storage stability under inert gas at 2-8°C ensures reliable long-term use in these sensitive experiments [3].

Advanced Intermediate in the Synthesis of Antitubercular and Antitumor Agents

Recent literature demonstrates that 6-trifluoromethylquinazoline derivatives are a productive pharmacophore for antitubercular activity, with optimized compounds achieving minimum inhibitory concentrations (MIC) below 1 μM against Mycobacterium tuberculosis H37Rv [1]. Similarly, a series of novel quinazoline derivatives with trifluoromethyl groups showed potent antiproliferative activity against a panel of cancer cell lines (PC3, LNCaP, K562, HeLa, A549), with the lead compound achieving IC50 values between 3.02 and 3.98 μM, comparable to gefitinib [2]. 4-Chloro-6-(trifluoromethyl)quinazoline is the direct synthetic gateway to these bioactive molecules.

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